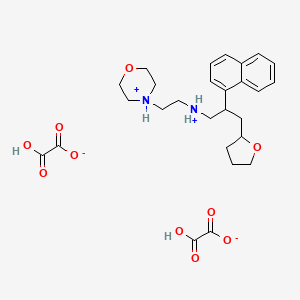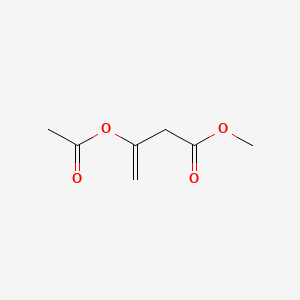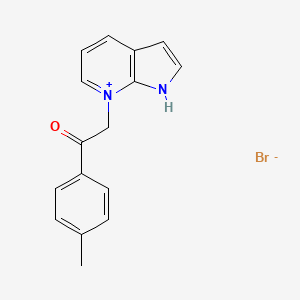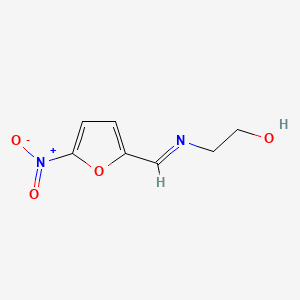![molecular formula C26H16N2Na2O4 B13737002 [1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt CAS No. 135-71-7](/img/structure/B13737002.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound features a biphenyl core with carboxylic acid and azobis functional groups, making it a versatile molecule in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt typically involves the diazotization of 4-aminobiphenyl-4-carboxylic acid followed by coupling with another molecule of 4-aminobiphenyl-4-carboxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents. The resulting diazonium salt is then treated with sodium hydroxide to form the disodium salt of the azobis compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azobis group into amines.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable azo linkage.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The azobis group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethyl alcohol: Another biphenyl derivative with different functional groups.
Methylammonium lead halide: A compound with a perovskite structure and different applications.
Uniqueness
What sets [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt apart is its unique combination of biphenyl and azobis functional groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
CAS No. |
135-71-7 |
|---|---|
Molecular Formula |
C26H16N2Na2O4 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
disodium;4-[4-[[4-(4-carboxylatophenyl)phenyl]diazenyl]phenyl]benzoate |
InChI |
InChI=1S/C26H18N2O4.2Na/c29-25(30)21-5-1-17(2-6-21)19-9-13-23(14-10-19)27-28-24-15-11-20(12-16-24)18-3-7-22(8-4-18)26(31)32;;/h1-16H,(H,29,30)(H,31,32);;/q;2*+1/p-2 |
InChI Key |
HRBWETPTZZACJP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)





